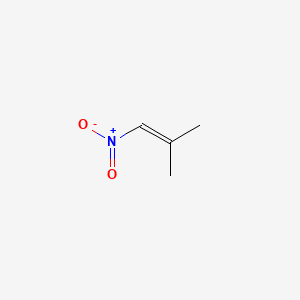

2-メチル-1-ニトロプロプ-1-エン

概要

説明

2-Methyl-1-nitroprop-1-ene (2-MNP) is an organic compound containing a nitro group and a methyl group. It is an important intermediate in the synthesis of many organic compounds, including medicines and other biologically active compounds. It has also been used in laboratory experiments to study the mechanism of action of various compounds.

科学的研究の応用

[3 + 2] 環状付加反応

2-メチル-1-ニトロプロプ-1-エンは、(Z)-C-アリール-N-フェニルニトロンとの[3 + 2] 環状付加反応に使用されます . このタイプの相互作用は、4-ニトロ置換環状付加体の形成を促進します . 関心の対象となるプロセスは、非同期遷移状態を伴う極性プロセスと見なされるべきです .

分子電子密度理論 (MEDT) 研究

MEDT 研究の結果から、2-メチル-1-ニトロプロプ-1-エンは強い求電子剤として分類されました . この分類は、分子の電子構造に基づいています .

電子局在関数 (ELF) の位相的解析

2-メチル-1-ニトロプロプ-1-エンの ELF の位相的解析を実行して、その電子構造を特徴付けました . この解析は、分子の特性と反応性を理解するのに役立ちます .

イソキサゾリジン類の合成

2-メチル-1-ニトロプロプ-1-エンは、環状ニトロンとの[3 + 2] 環状付加反応に関与し、重要なイソキサゾリジン類を形成します . これらの環状付加体は、潜在的な生物学的効果のために注目を集めています .

β-アミノアルコールの前駆体

ニトロンとの2-メチル-1-ニトロプロプ-1-エンの反応によって形成されるイソキサゾリジン類は、N-O 結合の還元開裂によってβ-アミノアルコールの前駆体として役立ちます .

天然物の合成のための構成要素

2-メチル-1-ニトロプロプ-1-エンに由来するイソキサゾリジン類は、β-ラクタム系抗生物質、アルカロイド、糖およびヌクレオシド類似体など、多くの天然物の合成のための重要な構成要素として有望です .

薬理学的特性

イソキサゾリジン類は、抗けいれん、抗菌、抗結核、抗生物質、および抗真菌などの薬理学的特性を持っています . これらの特性により、2-メチル-1-ニトロプロプ-1-エンは医薬品化学の分野で貴重な化合物となっています .

2-メチルプロパンアルからの合成

2-メチル-1-ニトロプロプ-1-エンは、2-メチルプロパンアルと亜硝酸から容易に合成できる不安定な分子です . この合成プロセスは、NO2 基の潜在的な変換の範囲を拡大します .

作用機序

Mode of Action

It is known that 2-methyl-1-nitroprop-1-ene is a labile molecule that can be readily synthesized from 2-methyl propanal and nitrous acid . The postulated reaction mechanism for the formation of 2-Methyl-1-nitroprop-1-ene begins with the nucleophilic attack of the most nucleophilic oxygen atom in the nitrone molecule on the most electrophilic carbon atom (Cβ) in the nitroethylene moiety .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Methyl-1-nitroprop-1-ene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It acts as an electrophilic component in [3+2] cycloaddition reactions with nitrones, forming nitro-substituted cycloadducts . This compound interacts with nucleophilic oxygen atoms in nitrone molecules, leading to the formation of new carbon-nitrogen bonds . The nature of these interactions is primarily polar, with asynchronous transition states .

Cellular Effects

The effects of 2-Methyl-1-nitroprop-1-ene on various cell types and cellular processes are profound. This compound influences cell function by participating in cycloaddition reactions that can alter cellular metabolism and gene expression . It has been observed to affect cell signaling pathways by modifying the structure and function of key biomolecules involved in these pathways . Additionally, 2-Methyl-1-nitroprop-1-ene can impact cellular metabolism by interacting with enzymes and proteins that regulate metabolic flux .

Molecular Mechanism

At the molecular level, 2-Methyl-1-nitroprop-1-ene exerts its effects through binding interactions with biomolecules. It acts as a strong electrophile, engaging in cycloaddition reactions with nucleophilic components such as nitrones . These reactions are initiated by the attack of the nucleophilic oxygen atom on the electrophilic carbon atom in the nitroethylene moiety of 2-Methyl-1-nitroprop-1-ene . This interaction favors the formation of nitro-substituted cycloadducts, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-nitroprop-1-ene change over time. The compound’s stability and degradation are influenced by storage conditions and the presence of reactive species . Long-term studies have shown that 2-Methyl-1-nitroprop-1-ene can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical impact .

Dosage Effects in Animal Models

The effects of 2-Methyl-1-nitroprop-1-ene vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity . At high doses, 2-Methyl-1-nitroprop-1-ene can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .

Metabolic Pathways

2-Methyl-1-nitroprop-1-ene is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can be metabolized through reduction and oxidation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the levels of key metabolites and affect overall metabolic flux .

Transport and Distribution

Within cells and tissues, 2-Methyl-1-nitroprop-1-ene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 2-Methyl-1-nitroprop-1-ene is influenced by its chemical properties and the presence of binding partners .

Subcellular Localization

The subcellular localization of 2-Methyl-1-nitroprop-1-ene is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-Methyl-1-nitroprop-1-ene interacts with the appropriate biomolecules to exert its biochemical effects .

特性

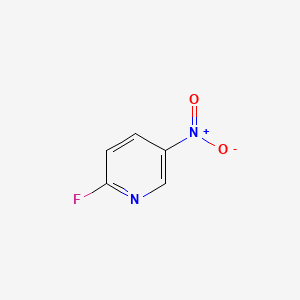

IUPAC Name |

2-methyl-1-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMMUDFDTWWSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166943 | |

| Record name | 1-Propene, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1606-30-0 | |

| Record name | 1-Propene, 2-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-30-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

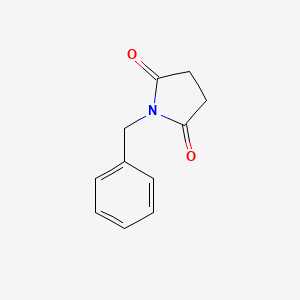

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

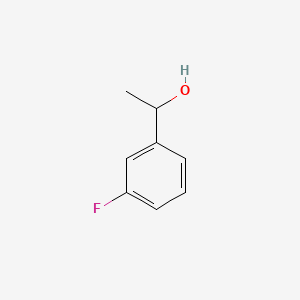

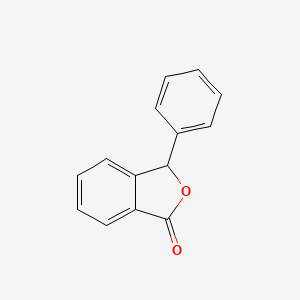

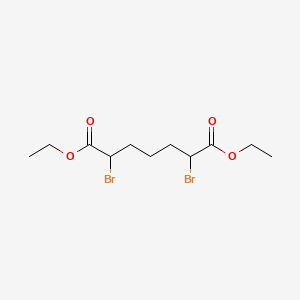

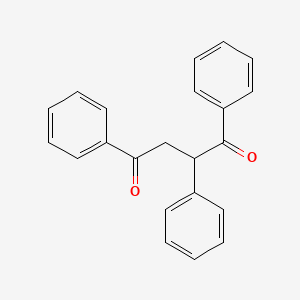

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a nitro group affect the reactivity of alkenes with ozone in the atmosphere?

A: Research indicates that attaching a nitro group to the carbon-carbon double bond (C=C) of an alkene significantly decreases its reaction rate with ozone. [] Specifically, the study found that 2-methyl-1-nitroprop-1-ene, with its nitro group adjacent to the C=C, reacts with ozone 2-3 orders of magnitude slower than simple alkenes lacking this functional group. [] This decreased reactivity translates to a longer atmospheric lifetime for nitroalkenes compared to their non-nitro counterparts. [] For instance, 2-methyl-1-nitroprop-1-ene has an estimated atmospheric lifetime of 134 days in the presence of 100 ppb ozone, considerably longer than many simple alkenes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。